molecular formula C16H21N7O2S2 B2644620 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-52-2

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2644620
CAS No.: 850914-52-2
M. Wt: 407.51
InChI Key: NKTIZSJFUMNGIL-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H21N7O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione and similar compounds are synthesized and evaluated for their biological activities. For instance, derivatives containing 2,4-thiazolidinedione were assessed for their effect on triglyceride accumulation and their hypoglycemic and hypolipidemic activity in diabetic mice models (Kim et al., 2004).

Anticancer Activity

Compounds with 1,3,4-thiadiazole, such as the one mentioned, have shown notable anticancer activity. A study demonstrated significant anticancer effects against human colon carcinoma and hepatocellular carcinoma cell lines, with some derivatives exhibiting better performance than reference drugs (Abouzied et al., 2022).

Antibacterial Activity

Derivatives of 1,3,4-oxadiazole thioether containing structures similar to the compound have been synthesized and shown effective antibacterial activities against specific bacterial strains. These compounds have been particularly successful in inhibiting Xanthomonas oryzae pv. oryzae (Song et al., 2017).

Novel Synthesis Methods

Innovative synthesis methods for compounds like this compound have been explored. For example, a novel multicomponent synthesis method using microwave irradiation and solvent-free conditions has been reported, enhancing the efficiency and environmental friendliness of the synthesis process (Rahmani et al., 2018).

Purine Metabolism Studies

Research on similar compounds has also contributed to understanding purine metabolism. Studies have shown that certain derivatives can influence purine synthesis, providing insights into biochemical pathways and potential therapeutic applications (Krakoff, 1964).

Properties

IUPAC Name

1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2S2/c1-10-18-19-15(27-10)26-9-8-23-11-12(17-14(23)22-6-4-5-7-22)20(2)16(25)21(3)13(11)24/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTIZSJFUMNGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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